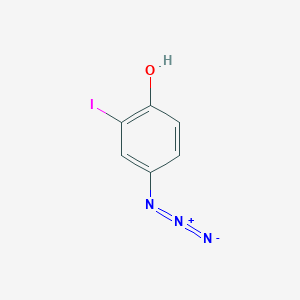
2-Iodo-4-azidophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-azidophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H4IN3O and its molecular weight is 261.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
One of the primary applications of 2-iodo-4-azidophenol is in photoaffinity labeling , a technique used to study protein interactions and identify binding sites. This compound can covalently bond to target proteins upon exposure to UV light, allowing researchers to investigate substrate binding sites in enzymes such as human liver phenol sulfotransferase (SULT1A1) .
Case Study: Human Liver Phenol Sulfotransferase
In a study published in Molecular Pharmacology, researchers utilized this compound to label SULT1A1, demonstrating its effectiveness in identifying substrate binding sites. The study revealed that the labeling was concentration-dependent and highlighted the potential of this compound for probing enzyme mechanisms .
Protein Engineering
This compound's azide functional group allows for bioorthogonal reactions , making it an essential reagent in protein engineering. Its incorporation into proteins enables site-specific modifications through reactions such as click chemistry, which can be used for labeling proteins with fluorescent tags or other functional groups .
Innovative Uses in Protein Modification
Research has shown that the incorporation of this compound into proteins facilitates the introduction of various labels and probes, enhancing the study of protein dynamics and interactions. For instance, studies have demonstrated its use in modifying green fluorescent proteins (GFP) to alter their fluorescence properties through photochemical control .
Synthesis of Bioactive Compounds
The compound is also utilized as an intermediate in the synthesis of bioactive molecules. Its reactivity allows for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases . The ability to modify the structure of this compound can lead to derivatives with enhanced biological activity.
Example: Antimicrobial Agents
Recent research indicates that derivatives synthesized from this compound could serve as precursors for antimicrobial agents, potentially aiding in the treatment of conditions like tuberculosis . The compound's versatility in synthesis makes it a valuable asset in drug discovery.
Analytical Chemistry Applications
In analytical chemistry, this compound has been employed as a probe for various analytical techniques due to its unique spectral properties. Its azide group can be detected using infrared spectroscopy, making it useful for studying molecular interactions and dynamics .
Summary Table: Applications of this compound
Eigenschaften
CAS-Nummer |
125728-62-3 |
|---|---|
Molekularformel |
C6H4IN3O |
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
4-azido-2-iodophenol |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H |
InChI-Schlüssel |
GSBTZHALUANBIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Key on ui other cas no. |
125728-62-3 |
Synonyme |
2-iodo-4-azidophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















